1-(2,4-dichlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
The compound belongs to the family of pyrazole-3-carbohydrazides, which have been extensively studied for their diverse chemical and physical properties. These compounds are synthesized through various methods and are characterized using a variety of spectroscopic techniques.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate benzylidene with carbohydrazides under controlled conditions. For instance, Karrouchi et al. (2020) detailed the synthesis of a closely related compound, characterized by FT-IR, 1H-NMR, ESI-MS, and single-crystal X-ray diffraction techniques. The synthesis process involves careful selection of reagents and conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of these compounds is analyzed using X-ray diffraction, showcasing the crystalline nature and providing detailed insights into the molecular geometry. Computational methods, including DFT calculations, further support these analyses by predicting stable structures, dipole moments, and other molecular properties in different phases (Karrouchi et al., 2020).
Chemical Reactions and Properties
Pyrazole-3-carbohydrazides undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present. The stability and reactivity of these compounds can be attributed to the presence of electron-donating and electron-withdrawing groups, influencing their chemical behavior in synthetic pathways.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. Studies often employ solvation energy calculations and spectroscopic methods to determine these properties, highlighting the impact of molecular structure on physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are influenced by the compound's molecular structure. NBO and AIM analyses provide insights into electron density distribution, stability, and potential sites for chemical reactions.
For a deeper understanding of the synthesis, structure, properties, and analyses of "1-(2,4-dichlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide," the following references are recommended:
- Karrouchi et al. (2020) on the synthesis, characterization, and DFT calculations of similar compounds (Karrouchi et al., 2020).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O/c18-14-2-1-13(15(19)9-14)11-24-8-5-16(23-24)17(25)22-21-10-12-3-6-20-7-4-12/h1-10H,11H2,(H,22,25)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEHQOHUFWVTLT-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)C(=O)NN=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)C(=O)N/N=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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